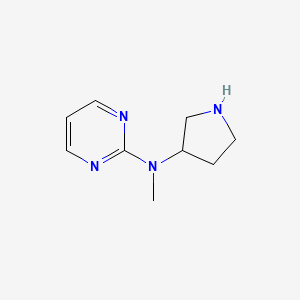
N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine: is a compound that belongs to the class of heterocyclic amines It features a pyrimidine ring substituted with a pyrrolidine ring and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or amines.
Pyrimidine Ring Formation: The pyrimidine ring is usually constructed via condensation reactions involving diamines and carbonyl compounds.
Coupling Reaction: The final step involves coupling the pyrrolidine and pyrimidine rings. This can be achieved through nucleophilic substitution reactions where the pyrrolidine nitrogen attacks an electrophilic carbon on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: The compound can be used in studies involving cell signaling pathways and molecular interactions.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and other industrial applications.
作用機序
The mechanism of action of N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine: Contains a pyrazine ring instead of a pyrimidine ring.
N-methyl-N-(pyrrolidin-3-yl)triazine-2-amine: Features a triazine ring in place of the pyrimidine ring.
Uniqueness
N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine is unique due to its specific combination of the pyrrolidine and pyrimidine rings, which can confer distinct electronic and steric properties. This uniqueness can result in different biological activities and applications compared to its analogs.
特性
分子式 |
C9H14N4 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H14N4/c1-13(8-3-6-10-7-8)9-11-4-2-5-12-9/h2,4-5,8,10H,3,6-7H2,1H3 |
InChIキー |
VIKMWCQJSAZNAE-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCNC1)C2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


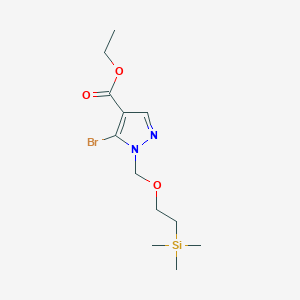
![methyl N-[(2S)-1-[(2S)-4,4-difluoro-2-[5-[4-[2-[(5R)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-3,3-dimethyl-1,3-azasilolidin-5-yl]-3H-benzo[e]benzimidazol-7-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13337887.png)
![((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine](/img/structure/B13337897.png)

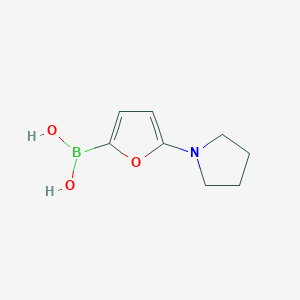
![tert-Butyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13337921.png)

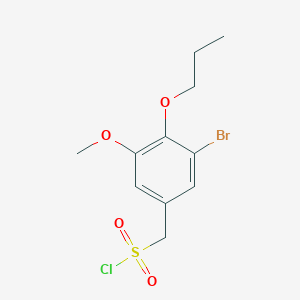
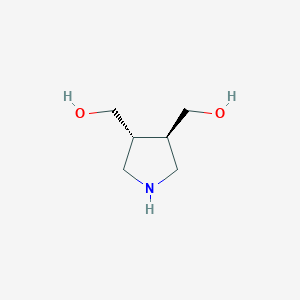
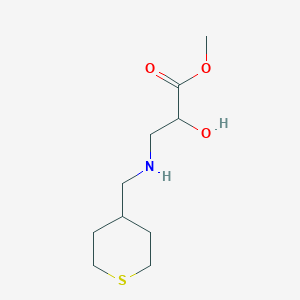
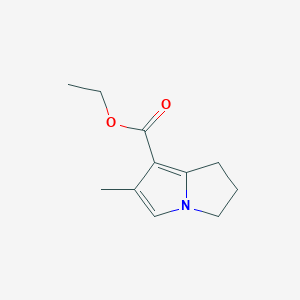
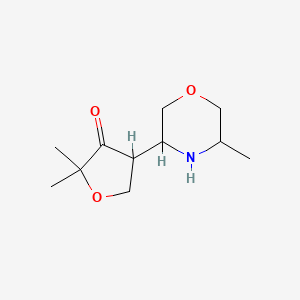
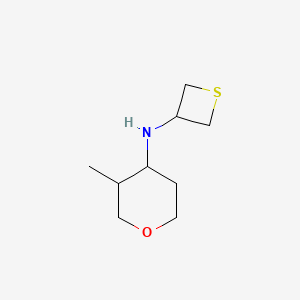
![Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13337975.png)
